molecular formula C10H8N4 B156075 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 138942-61-7

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B156075
M. Wt: 184.2 g/mol
InChI Key: XJGWIJRMZFXAHM-UHFFFAOYSA-N
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Description

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazole ring, a phenyl group, and a nitrile group. This compound is of particular interest due to its potential applications in pharmaceuticals and its role in the development of compounds with antimicrobial activity .

Synthesis Analysis

The synthesis of derivatives of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through various methods. For instance, a one-pot, four-component cyclocondensation reaction has been used to synthesize 6-amino-2H, 4H-pyrano[2,3-c]pyrazole-5-carbonitriles using aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in a deep eutectic solvent . Another approach involves a sequential one-pot, four-component condensation reaction using aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile, catalyzed by p-toluenesulfonic acid . Additionally, an aqueous, catalyst-free synthesis has been reported for the preparation of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles .

Molecular Structure Analysis

The molecular structure of compounds related to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has been investigated using various spectroscopic techniques. For example, the crystal structure of a derivative was determined by X-ray crystallography, providing insights into the arrangement of atoms and the overall geometry of the molecule . Spectroscopic and structural investigations, including FT-IR, NMR, and DFT methods, have been conducted to study the vibrational frequencies and optimized structure of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, confirming the experimental data .

Chemical Reactions Analysis

The reactivity of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has been explored in various chemical reactions. These compounds have been used as building blocks for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, which exhibit biocidal properties . The reaction mechanism of these derivatives with unsaturated carbonyl compounds has also been proposed, further expanding the understanding of their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives are influenced by their molecular structure. These properties are crucial for their potential applications in drug discovery and development. For instance, the solubility in water and reaction conditions, such as the use of deep eutectic solvents or aqueous media, can significantly affect the yield and purity of the synthesized compounds . The use of ultrasound irradiation in aqueous medium has been shown to provide an efficient and green synthesis method for these derivatives, highlighting the importance of environmentally friendly procedures in chemical synthesis .

Scientific Research Applications

Crystal Structure and Reaction Mechanisms

  • The crystal structure of certain pyrazole derivatives, including compounds related to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, has been elucidated using X-ray crystallography. These structures help in understanding the reaction mechanisms of these compounds with various unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).

Synthetic Approaches for Derivatives

  • Facile synthetic methods have been developed to create new derivatives of pyrazole-4-carbonitrile. These methods involve reactions with benzaldehyde and binucleophiles, leading to the formation of substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali, Ragab, Abdelghafar, & Farag, 2016).

Synthesis of Imidazo[1,2-b]pyrazole-7-carbonitriles

  • A series of imidazo[1,2-b]pyrazole-7-carbonitriles were synthesized through a one-pot, four-component condensation reaction. This approach is a direct and efficient method for creating new series of these compounds, highlighting the versatility of pyrazole derivatives (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Exploration of Electronic Properties

  • The electronic properties of a fluoropyrazolecarbonitrile derivative, closely related to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, have been explored. This includes investigating its interaction with fullerene molecules, indicating potential applications in materials science and electronics (Author, 2022).

Corrosion Inhibition Properties

  • Certain heterocyclic derivatives of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile have been studied for their corrosion inhibition properties on C-steel surfaces. These studies are significant for applications in materials engineering and protection against corrosion (Abdel Hameed et al., 2020).

Environmental and Green Chemistry Applications

  • Various environmentally friendly synthesis methods have been developed for pyrazole-4-carbonitrile derivatives. These methods include catalyst-free syntheses in aqueous media and the use of green catalysts like sodium ascorbate, demonstrating the compound's role in advancing green chemistry (Yu, Yao, Li, & Wang, 2014), (Kiyani & Bamdad, 2018).

Antimicrobial and Anticancer Activities

  • Novel Schiff base compounds and pyrazolopyrimidine derivatives based on 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating potential applications in pharmaceutical and medicinal research (Puthran et al., 2019), (Metwally, Abdelrazek, & Eldaly, 2016).

Safety And Hazards

The safety information available indicates that “3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile” is associated with a GHS07 pictogram and a warning signal word . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile” and similar compounds are likely to continue focusing on their synthesis and biological evaluation, given their broad range of biological activities . The recent approval of Pirtobrutinib, an anticancer/anti-inflammatory compound, demonstrates the potential of these compounds .

properties

IUPAC Name

3-amino-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9/h1-5,7H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGWIJRMZFXAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378958
Record name 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

CAS RN

138942-61-7
Record name 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

{[(4-cyano-1-phenyl-1H-pyrazol-3-yl)amino]methylene}malononitrile (1.07 g, 4.11 mmol) was stirred in refluxing dioxane (80 mL)/2 N HCl (80 mL) for 3 days. Room temperature was attained and the products extracted into EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by MPLC (12-100% EtOAc-hexanes followed by 0-10% MeOH-EtOAc) gave 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a beige solid (A) and 3-amino-1-phenyl-1H-pyrazole-4-carboxamide as a brown solid (B).
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-amino-1H-pyrazole-4-carbonitrile (200 mg, 1.850 mmol), copper(II) acetate (504 mg, 2.78 mmol), phenylboronic acid (451 mg, 3.70 mmol) and pyridine (0.599 mL, 7.40 mmol) were stirred in DCM (20 mL) at room temperature overnight. 2 N HCl was added and the products extracted in EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by MPLC (2-30% EtOAc-hexanes) gave 3-anilino-1-phenyl-1H-pyrazole-4-carbonitrile (A) as a yellow solid and 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (B) as a pale yellow solid. 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile was also isolated.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step One
Quantity
0.599 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
504 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ND Gaikwad, SV Patil… - Journal of Heterocyclic …, 2013 - Wiley Online Library
A series of new 1‐[4‐(2,3,4‐substituted‐phenyl) thiazol‐2‐yl]‐3‐(2,3,4‐substituted‐phenyl)‐1H‐pyrazole‐4‐carbaldehyde (4a, 4b, 4c, 4d, 4e, 4f, 4g, 4h, 4i, 4j, 4k, 4l, 4m), 4‐[4‐(4‐…
Number of citations: 39 onlinelibrary.wiley.com
EJ Barreiro, CA Camara, H Verli… - Journal of medicinal …, 2003 - ACS Publications
A new family of tacrine (THA) analogues (7−9, 12), containing the azaheterocyclic pyrazolo[4,3-d]pyridine or pyrazolo[3,4-b][1,8]naphthyridine systems as isosteres of the quinoline ring …
Number of citations: 136 pubs.acs.org

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